methyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate
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Overview
Description
Methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate is a complex organic compound with a diverse range of applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate involves multiple steps. One common method includes the following steps:
Formation of the thiazolidine ring: This step typically involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the phenoxy group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.
Functional group modifications: Various functional groups such as chloro, ethoxy, and methylanilino groups are introduced through specific reactions like halogenation, etherification, and amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and ethoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-6-ethoxy-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)phenoxy)acetate
- Methyl 2-(2-chloro-6-ethoxy-4-{(Z)-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)hydrazono]methyl}phenoxy)propanoate
Uniqueness
Methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H23ClN2O7S |
---|---|
Molecular Weight |
519 g/mol |
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H23ClN2O7S/c1-4-33-18-10-15(9-17(25)22(18)34-13-21(29)32-3)11-19-23(30)27(24(31)35-19)12-20(28)26-16-7-5-14(2)6-8-16/h5-11H,4,12-13H2,1-3H3,(H,26,28)/b19-11- |
InChI Key |
PIEFYIFNORKLLX-ODLFYWEKSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC(=O)OC |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC(=O)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC(=O)OC |
Origin of Product |
United States |
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